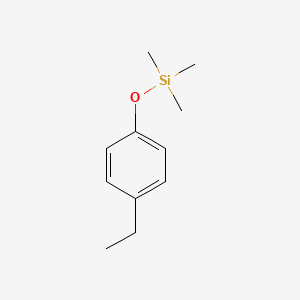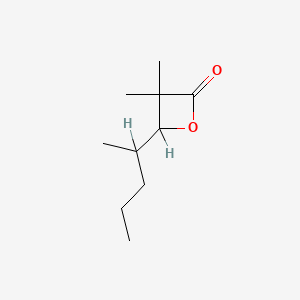
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is an organic compound belonging to the class of oxetanes Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ketone precursor. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the oxetane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures, such as alcohols.
Substitution: The strained ring structure makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
科学研究应用
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone involves its interaction with various molecular targets. The strained ring structure of the oxetane makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-2-oxetanone: Lacks the 4-(1-methylbutyl) substituent, resulting in different reactivity and properties.
4-Methyl-2-oxetanone: Similar ring structure but different substituents, leading to variations in chemical behavior.
2,2-Dimethyl-4-oxetanone: Another oxetane derivative with distinct substituents affecting its reactivity.
Uniqueness
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the 4-(1-methylbutyl) group influences its interactions with other molecules, making it valuable for specific applications in synthesis and materials science.
属性
CAS 编号 |
18523-60-9 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-pentan-2-yloxetan-2-one |
InChI |
InChI=1S/C10H18O2/c1-5-6-7(2)8-10(3,4)9(11)12-8/h7-8H,5-6H2,1-4H3 |
InChI 键 |
YQQGTMIMGKGIMY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1C(C(=O)O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



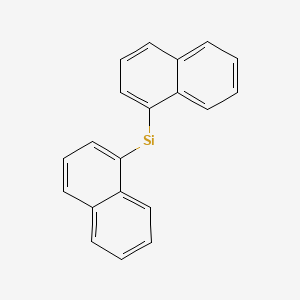
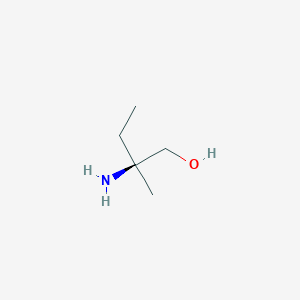
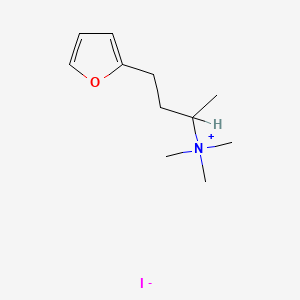
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
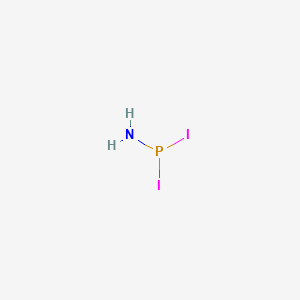
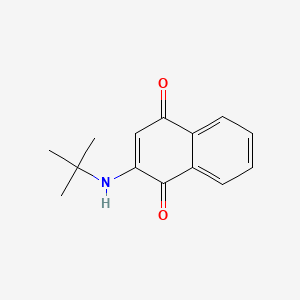
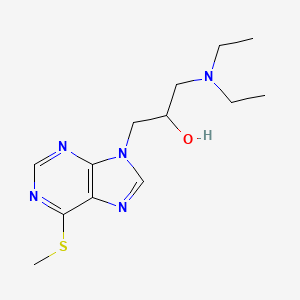
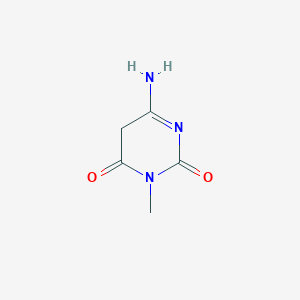
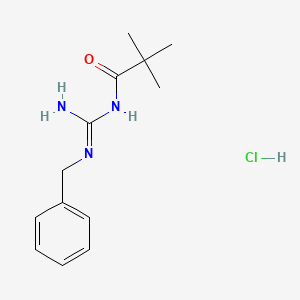
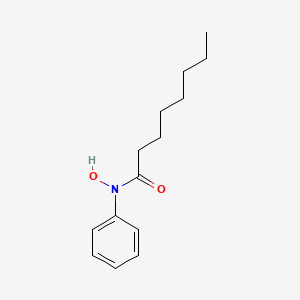
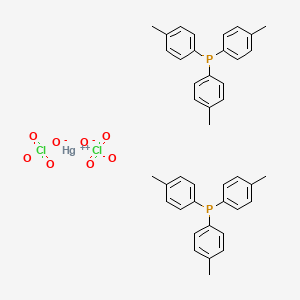
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
